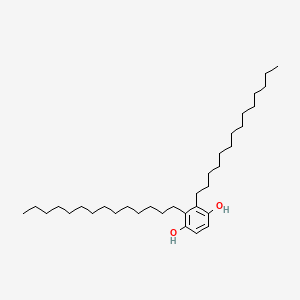
1,4-Benzenediol, ditetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecylhydroquinone is a synthetic organic compound belonging to the class of hydroquinones. Hydroquinones are characterized by their aromatic ring structure with two hydroxyl groups attached to the benzene ring. Ditetradecylhydroquinone is specifically modified with long alkyl chains, making it a unique derivative with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecylhydroquinone typically involves the alkylation of hydroquinone with tetradecyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of ditetradecylhydroquinone.
Industrial Production Methods
Industrial production of ditetradecylhydroquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ditetradecylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced back to hydroquinone under appropriate conditions.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinone and its derivatives.
Substitution: Alkylated or acylated hydroquinone derivatives.
Scientific Research Applications
Ditetradecylhydroquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in treating skin disorders and as a component in topical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ditetradecylhydroquinone exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and expression.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.
Tetradecylhydroquinone: A similar compound with a single tetradecyl chain.
Alkylated Hydroquinones: Other derivatives with different alkyl chain lengths.
Uniqueness
Ditetradecylhydroquinone is unique due to its dual long alkyl chains, which impart distinct physical and chemical properties. These modifications enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it suitable for specific applications in research and industry.
Properties
CAS No. |
64654-06-4 |
|---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,3-di(tetradecyl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-32(34(36)30-29-33(31)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,35-36H,3-28H2,1-2H3 |
InChI Key |
LHNGROZNMQUJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=CC(=C1CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















